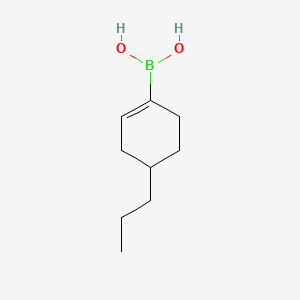

4-Propylcyclohex-1-enylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-propylcyclohexen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h6,8,11-12H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHAAOSCMLXKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CCC(CC1)CCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681669 | |

| Record name | (4-Propylcyclohex-1-en-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-34-5 | |

| Record name | (4-Propylcyclohex-1-en-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-Propylcyclohex-1-enylboronic acid

An In-depth Technical Guide to the Synthesis of 4-Propylcyclohex-1-enylboronic acid

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the , a valuable building block in modern organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. The guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and critical insights into process optimization and purification. The presented synthetic strategy is a robust two-step sequence commencing from the commercially available 4-propylcyclohexanone, involving the formation of an intermediate enol triflate followed by a palladium-catalyzed Miyaura borylation.

Introduction and Strategic Overview

Vinylic boronic acids and their corresponding esters are indispensable reagents in synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and stereoselectivity. This compound, with its substituted cyclohexene scaffold, is a particularly useful intermediate for introducing this motif into complex molecules, including active pharmaceutical ingredients.[1]

The synthesis of this target molecule is most effectively achieved through a modern organometallic approach that circumvents the challenges associated with traditional methods. The strategy detailed herein is centered on the conversion of a ketone to a vinyl triflate, which then serves as a highly reactive electrophile in a subsequent palladium-catalyzed borylation.

This guide is structured to follow this logical synthetic sequence:

-

Part I: Synthesis of 4-Propylcyclohex-1-enyl trifluoromethanesulfonate. This section details the conversion of 4-propylcyclohexanone into its enol triflate, a key precursor for the borylation step.

-

Part II: Miyaura Borylation. This section provides a detailed protocol for the palladium-catalyzed cross-coupling of the enol triflate with bis(pinacolato)diboron to yield the stable pinacol ester of the target boronic acid.

-

Part III: Purification and Characterization. This section addresses the critical final steps of isolating, purifying, and characterizing the final product.

The overall synthetic workflow is depicted below.

Figure 1: Overall synthetic workflow.

Part I: Synthesis of the Enol Triflate Precursor

Scientific Principle & Rationale

The conversion of a ketone to a vinyl triflate is a cornerstone transformation that activates the α-carbon position for cross-coupling reactions. The process relies on the principle of keto-enol tautomerism, an equilibrium between the ketone and its isomeric enol form.[2] While the equilibrium typically favors the ketone, the presence of a strong, non-nucleophilic base irreversibly deprotonates the α-carbon to form a thermodynamically stable enolate.[3][4] This enolate is then "trapped" by an electrophilic triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhN(Tf)₂), to form the stable enol triflate.[5] The triflate group is an excellent leaving group, rendering the product an ideal substrate for palladium-catalyzed reactions.[6]

The starting material, 4-propylcyclohexanone, is a readily available synthetic compound.[7] Its synthesis can be achieved via the hydrogenation of 4-propylphenol.[8]

Figure 2: Principle of enol triflate formation.

Experimental Protocol: Synthesis of 4-Propylcyclohex-1-enyl trifluoromethanesulfonate

Materials:

-

4-Propylcyclohexanone (1.0 eq)

-

Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M in toluene (1.2 eq)

-

N-Phenyl-bis(trifluoromethanesulfonimide) (PhN(Tf)₂) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes, Ethyl Acetate

Procedure:

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add 4-propylcyclohexanone (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar. Dissolve the ketone in anhydrous THF.

-

Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add KHMDS solution (1.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Triflate Trapping: In a separate flask, dissolve PhN(Tf)₂ (1.2 eq) in anhydrous THF. Add this solution to the enolate mixture at -78 °C via cannula. Allow the reaction to warm slowly to room temperature and stir overnight (approx. 16 hours).

-

Work-up: Quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 4-propylcyclohex-1-enyl trifluoromethanesulfonate as a colorless oil.

Part II: Miyaura Borylation to Boronic Acid Pinacol Ester

Scientific Principle & Rationale

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that synthesizes boronate esters from organic halides or triflates.[6][9] The reaction typically employs bis(pinacolato)diboron (B₂pin₂) as the boron source. The resulting pinacol boronate esters are valued for their stability to air and moisture, and their ease of purification via chromatography, making them superior intermediates compared to the often more sensitive free boronic acids.[9][10]

The catalytic cycle, a subject of extensive study, is generally understood to proceed via three key steps:

-

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the vinyl triflate, forming a Pd(II) intermediate.

-

Transmetalation: A boryl group is transferred from an activated diboron species to the palladium center, displacing the triflate group. A base, such as potassium acetate (KOAc), is crucial for this step.[9]

-

Reductive Elimination: The desired vinyl boronate ester is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[11]

Figure 3: Simplified Miyaura borylation catalytic cycle.

Experimental Protocol: Synthesis of 2-(4-Propylcyclohex-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Materials:

-

4-Propylcyclohex-1-enyl trifluoromethanesulfonate (1.0 eq)

-

Bis(pinacolato)diboron (B₂pin₂) (1.5 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq)

-

Potassium acetate (KOAc), anhydrous (3.0 eq)

-

Anhydrous 1,4-Dioxane or Toluene

-

Diatomaceous earth (Celite®)

-

Hexanes, Ethyl Acetate

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add the vinyl triflate (1.0 eq), B₂pin₂ (1.5 eq), PdCl₂(dppf) (0.03 eq), and anhydrous KOAc (3.0 eq).

-

Solvent and Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed 1,4-dioxane via cannula.

-

Reaction: Heat the mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is often used directly in subsequent steps, such as Suzuki-Miyaura couplings.[12] For isolation of the pure pinacol ester, purify the residue by flash column chromatography.

Part III: Purification, Characterization, and Final Hydrolysis

Purification Strategies

The purification of boronic acids and their esters can be challenging due to their Lewis acidic nature, which can cause them to adhere strongly to silica gel.[12][13]

-

Pinacol Esters: For pinacol esters, chromatography on silica gel is often feasible. However, if significant streaking or low recovery is observed, using silica gel pre-treated with boric acid can mitigate these issues by passivating the acidic silanol groups.[12][14]

-

Boronic Acids: Free boronic acids are often purified by recrystallization.[15] An alternative method involves forming a salt by treating the crude acid with a base, extracting impurities, and then re-acidifying to precipitate the pure boronic acid.[16]

Hydrolysis to this compound

While the pinacol ester is a stable and versatile intermediate, the free boronic acid is the titular compound. It can be obtained by simple hydrolysis.

Procedure:

-

Dissolve the purified pinacol ester in a 10:1 mixture of acetone and water.

-

Add 2 M hydrochloric acid (HCl) and stir vigorously at room temperature for 4-6 hours.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield this compound, typically as a white solid.

Characterization Data

The final product and key intermediate should be characterized using standard analytical techniques. The expected data are summarized below.

| Property | This compound |

| Molecular Formula | C₉H₁₇BO₂[17] |

| Molecular Weight | 168.04 g/mol [17] |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, δ) | Expected signals: ~6.5-6.0 (1H, vinylic), ~2.4-1.0 (12H, aliphatic), ~0.9 (3H, methyl) |

| ¹³C NMR (CDCl₃, δ) | Expected signals: ~140-130 (vinylic carbons), ~40-20 (aliphatic carbons), ~14 (methyl) |

| Mass Spec (ESI+) | Expected m/z for [M+H]⁺, [M+Na]⁺ |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. Spectroscopic data for structurally similar compounds can be found in the literature.[18][19][20]

Conclusion

This guide has outlined a reliable and well-established synthetic route to this compound. The two-step sequence, involving the formation of a vinyl triflate from 4-propylcyclohexanone and a subsequent Miyaura borylation, represents a state-of-the-art method for accessing this valuable synthetic intermediate. By providing detailed experimental protocols and explaining the fundamental principles behind each transformation, this document serves as a practical resource for chemists engaged in organic synthesis and drug discovery. The methods described are amenable to scale-up and can be adapted for the synthesis of analogous substituted cycloalkenyl boronic acids.

References

-

ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online] Available at: [Link]

- Google Patents. Process for purification of boronic acid and its derivatives.

-

MDPI. (2022). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. [Online] Available at: [Link]

-

Hitosugi, S., et al. (2014). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Online] Available at: [Link]

-

Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. [Online] Available at: [Link]

-

Eqipped. 4-Propylcyclohexanone For Synthesis. [Online] Available at: [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. [Online] Available at: [Link]

-

Wikipedia. Miyaura borylation. [Online] Available at: [Link]

-

PrepChem.com. Synthesis of 1-(trans-4-propylcyclohexyl)-4-propylcyclohexanol. [Online] Available at: [Link]

-

YouTube. (2019). keto-enol tautomerization mechanism. [Online] Available at: [Link]

-

Organic Chemistry Portal. Vinylboronic acid or boronate synthesis. [Online] Available at: [Link]

-

Blouberg MediSpa. (2025). Keto-Enol Tautomerization: A Detailed Mechanism. [Online] Available at: [Link]

-

ChemRxiv. (2024). Base-free palladium-catalyzed borylation of enol carboxylates and further reactivity toward deboronation and cross-coupling. [Online] Available at: [Link]

-

Organic Chemistry Portal. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. [Online] Available at: [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [Online] Available at: [Link]

-

YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. [Online] Available at: [Link]

-

Chemistry Steps. Keto Enol Tautomerization. [Online] Available at: [Link]

-

NIH National Library of Medicine. (2011). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. [Online] Available at: [Link]

-

ChemWhat. This compound CAS#: 1256346-34-5. [Online] Available at: [Link]

-

ResearchGate. (2004). Preparation of ( E )-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. [Online] Available at: [Link]

-

MDPI. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Online] Available at: [Link]

-

ResearchGate. (2008). Synthesis of Alkenylboronates via Hydrocupration/Transmetalation. [Online] Available at: [Link]

-

Semantic Scholar. (1983). A method for the regiospecific synthesis of enol triflates by enolate trapping. [Online] Available at: [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Online] Available at: [Link]

-

ResearchGate. (2017). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. [Online] Available at: [Link]

-

PubChem. 4-Methylcyclohexen-1-ylboronic acid. [Online] Available at: [Link]

-

PubChem. (4-(Ethoxycarbonyl)cyclohex-1-en-1-yl)boronic acid. [Online] Available at: [Link]

-

PubChem. 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Online] Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. bloubergmedispa.co.za [bloubergmedispa.co.za]

- 4. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 5. [PDF] A method for the regiospecific synthesis of enol triflates by enolate trapping | Semantic Scholar [semanticscholar.org]

- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 7. eqipped.com [eqipped.com]

- 8. 4-Propylcyclohexanone synthesis - chemicalbook [chemicalbook.com]

- 9. Miyaura Borylation Reaction [organic-chemistry.org]

- 10. Vinylboronic acid or boronate synthesis [organic-chemistry.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 17. chemwhat.com [chemwhat.com]

- 18. researchgate.net [researchgate.net]

- 19. 4-Methylcyclohexen-1-ylboronic acid | C7H13BO2 | CID 44119556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. (4-(Ethoxycarbonyl)cyclohex-1-en-1-yl)boronic acid | C9H15BO4 | CID 119086356 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Propylcyclohex-1-enylboronic Acid

CAS Number: 1256346-34-5

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Significance of Substituted Cyclohexenylboronic Acids

In the landscape of modern synthetic chemistry, particularly within the realm of pharmaceutical research and development, the strategic incorporation of unique structural motifs is paramount. 4-Propylcyclohex-1-enylboronic acid emerges as a valuable building block, offering a distinctive combination of a reactive vinylboronic acid moiety and a lipophilic propyl-substituted cyclohexene scaffold. This guide, intended for the discerning researcher, provides a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on the underlying chemical principles and practical experimental considerations. While direct literature on this specific compound is sparse, this document leverages established methodologies for analogous structures to present a robust and scientifically grounded resource.

Section 1: Physicochemical Properties and Structural Elucidation

This compound is a member of the versatile class of organoboron compounds. Its structure presents a unique combination of features that are highly desirable in medicinal chemistry and organic synthesis.

| Property | Value |

| CAS Number | 1256346-34-5 |

| Molecular Formula | C₉H₁₇BO₂ |

| Molecular Weight | 168.04 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Soluble in many organic solvents such as THF, dioxane, and methanol. |

Structural Features:

-

Vinylboronic Acid: This functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its reactivity allows for the facile formation of carbon-carbon bonds.

-

4-Propylcyclohexene Scaffold: The substituted cyclohexene ring introduces a three-dimensional, lipophilic character to molecules, which can be crucial for modulating pharmacokinetic properties in drug candidates.

Section 2: Synthesis of this compound: A Plausible and Detailed Pathway

A robust synthetic route to this compound can be envisioned in a multi-step sequence starting from the readily available 4-propylphenol. This pathway involves the formation of a key ketone intermediate, its conversion to a vinyl triflate, followed by a palladium-catalyzed borylation and subsequent hydrolysis.

A plausible synthetic pathway for this compound.

Step 1: Synthesis of 4-Propylcyclohexanone

The initial step involves the hydrogenation of 4-propylphenol to produce 4-propylcyclohexanone. This transformation can be effectively achieved using a platinum-based catalyst under a hydrogen atmosphere.[1]

Experimental Protocol:

-

To a high-pressure reactor, add 4-propylphenol (1.0 eq.), a platinum-on-carbon catalyst (e.g., 5 mol% Pt), and a suitable solvent such as water or an alcohol.[1]

-

Seal the reactor and purge with an inert gas before pressurizing with hydrogen gas (e.g., 2 MPa).[1]

-

Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.[1]

-

Monitor the reaction progress by techniques such as GC-MS.

-

Upon completion, cool the reactor, carefully vent the hydrogen, and filter the catalyst.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield 4-propylcyclohexanone.

Step 2: Synthesis of 4-Propylcyclohex-1-enyl Triflate

The ketone is then converted to a vinyl triflate, a highly reactive intermediate for palladium-catalyzed reactions. This is typically achieved by reacting the ketone with triflic anhydride in the presence of a non-nucleophilic base.[2][3][4]

Experimental Protocol:

-

Dissolve 4-propylcyclohexanone (1.0 eq.) in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a non-nucleophilic base (e.g., 2,6-lutidine or triethylamine, 1.1 eq.).[3]

-

Slowly add triflic anhydride (Tf₂O, 1.1 eq.) to the stirred solution.[3]

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash chromatography to obtain the 4-propylcyclohex-1-enyl triflate.

Step 3: Palladium-Catalyzed Borylation to the Pinacol Ester

The vinyl triflate is then subjected to a Miyaura borylation reaction to install the boronate ester. This reaction typically employs a palladium catalyst and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[5][6][7][8][9]

Experimental Protocol:

-

In a flame-dried flask under an inert atmosphere, combine the 4-propylcyclohex-1-enyl triflate (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), a palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and a base (e.g., potassium acetate, 3.0 eq.).

-

Add a dry, degassed solvent such as dioxane or toluene.

-

Heat the mixture to a temperature typically between 80-100 °C.

-

Monitor the reaction by TLC or GC-MS until the vinyl triflate is consumed.

-

Cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite and concentrate the filtrate.

-

Purify the residue by flash chromatography to isolate the 2-(4-propylcyclohex-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Step 4: Hydrolysis to this compound

The final step is the hydrolysis of the pinacol boronate ester to the desired boronic acid. This can be achieved under acidic or basic conditions.[10][11][12][13][14]

Experimental Protocol:

-

Dissolve the pinacol ester (1.0 eq.) in a suitable solvent mixture, such as THF/water or acetone/water.

-

Add an acid (e.g., HCl) or a base (e.g., NaOH) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is no longer present.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude boronic acid can often be used directly or purified by recrystallization. Due to the potential instability of some boronic acids, it is advisable to use the product promptly or store it under anhydrous conditions.[15][16][17]

Section 3: Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are expected analytical data based on analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl, allylic, and aliphatic protons. The vinyl proton should appear as a multiplet in the downfield region (δ 5.5-6.5 ppm). The allylic protons adjacent to the double bond will be deshielded and appear around δ 2.0-2.5 ppm. The remaining cyclohexene and propyl group protons will resonate in the upfield region (δ 0.9-1.8 ppm). Coupling constants will be critical for assigning the relative stereochemistry of the cyclohexene ring protons.[18][19][20]

-

¹³C NMR: The carbon spectrum will show signals for the sp² carbons of the double bond in the range of δ 120-140 ppm. The sp³ carbons of the cyclohexene ring and the propyl group will appear in the δ 20-40 ppm region.

-

¹¹B NMR: The ¹¹B NMR spectrum is a key diagnostic tool for boronic acids. A broad singlet is expected in the range of δ 28-33 ppm, characteristic of a tricoordinate boron atom.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ or adducts with solvent molecules may be observed. It is important to note that boronic acids can undergo dehydration to form cyclic trimers (boroxines), which may also be detected.

Section 4: Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its application as a versatile building block in the synthesis of complex organic molecules, particularly in the context of drug discovery.

Suzuki-Miyaura Cross-Coupling Reactions

General scheme of a Suzuki-Miyaura cross-coupling reaction.

The vinylboronic acid moiety is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the formation of a C(sp²)-C(sp²) bond with a wide range of aryl and heteroaryl halides or triflates.[21][22][23] This reaction provides a powerful tool for introducing the 4-propylcyclohexenyl motif into various molecular scaffolds.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add the aryl or heteroaryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Add a degassed solvent system, such as a mixture of dioxane and water.

-

Heat the reaction mixture under an inert atmosphere until the starting halide is consumed (monitor by TLC or LC-MS).

-

After cooling, dilute the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by flash chromatography or recrystallization.

Role in Medicinal Chemistry

The incorporation of the 4-propylcyclohexene moiety can significantly impact the physicochemical properties of a drug candidate. The propyl group enhances lipophilicity, which can influence cell membrane permeability and oral bioavailability. The cyclohexene ring provides a defined three-dimensional structure that can be crucial for optimizing binding to a biological target. The introduction of such aliphatic rings is a common strategy in medicinal chemistry to improve pharmacokinetic profiles and potency.[24]

Section 5: Safety, Handling, and Storage

As with all organoboron compounds, proper safety precautions must be observed when handling this compound.

Safety and Handling:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[25][26][27]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[25][26][27]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Disposal: Dispose of all chemical waste in accordance with local regulations. Do not discard in the trash or pour down the sink.[26][27][28]

Storage:

-

Vinylboronic acids can be susceptible to decomposition, particularly protodeboronation.[15][17]

-

It is recommended to store this compound in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. For long-term storage, refrigeration is advisable.

-

Alternatively, storing the compound as its more stable pinacol ester and performing the hydrolysis immediately before use is a common and effective strategy.[17][29]

References

- Specklin, S., Bertus, P., Weibel, J.-M., & Pale, P. (2008). A Versatile and Highly Stereoselective Access to Vinyl Triflates Derived from 1,3-Dicarbonyl and Related Compounds. The Journal of Organic Chemistry, 73(19), 7845–7848.

- Takagi, J., Kamon, A., Ishiyama, T., & Miyaura, N. (2002). Synthesis of β-Boryl-α,β-unsaturated Carbonyl Compounds via Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)

-

ResearchGate. (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?[Link]

- Takagi, J., Takahashi, K., Ishiyama, T., & Miyaura, N. (2002). Palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates: convenient synthesis of unsymmetrical 1,3-dienes via the borylation-coupling sequence. Journal of the American Chemical Society, 124(27), 8001–8006.

-

Wikipedia. Boronic acid. [Link]

- Google Patents.

-

Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides or Triflates: Convenient Synthesis of Unsymmetrical 1,3-Dienes via the Borylation-Coupling Sequence. [Link]

-

Sci-Hub. Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides or Triflates. [Link]

-

OUCI. Palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with vinyl triflates β-substituted by a carbonyl group: efficient synthesis of β-boryl-α,β-unsaturated carbonyl compounds and their synthetic utility. [Link]

- Santos, W. L., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 13(7), 1784–1786.

-

Organic Syntheses. Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. [Link]

-

Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. [Link]

-

Organic Syntheses. n-(5-chloro-2-pyridyl)triflimide. [Link]

-

Santos, W. L., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]

-

YouTube. NMR 5: Coupling Constants. [Link]

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

- Studer, A., et al. (2017). Synthesis of α-Trifluoromethylated Ketones from Vinyl Triflates in the Absence of External Trifluoromethyl Sources.

-

Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

- Weiss, R., et al. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction.

-

Organic Chemistry Portal. Vinylboronic acid or boronate synthesis. [Link]

-

Weiss, R., et al. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction. SciSpace. [Link]

-

Organic Syntheses. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

-

Columbia University. HSQC and HMBC | NMR Core Facility. [Link]

- Rivas, D., et al. (2019). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)

-

Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

-

YouTube. 2D NMR- Worked Example 2 (HSQC and HMBC). [Link]

- Churcher, I., et al. (2006). 4-substituted cyclohexyl sulfones as potent, orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(2), 280–284.

-

ResearchGate. Correlations in the HSQC and HMBC spectra of 19. [Link]

- Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686.

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

- Li, G., et al. (2020). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase.

-

HSC Chemistry. Safe Handling & Disposal of Organic Substances. [Link]

-

ResearchGate. PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. [Link]

-

ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

- Scott, J. S., et al. (2017). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 8(6), 1039–1062.

-

ResearchGate. (A) Proposed reaction pathway of the 4-propylphenol conversion to.... [Link]

-

Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

-

PrepChem.com. Synthesis of 1-(trans-4-propylcyclohexyl)-4-propylcyclohexanol. [Link]

-

Eqipped. 4-Propylcyclohexanone For Synthesis | 8.14584.0250. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

YouTube. Handling Chemical Waste. [Link]

Sources

- 1. 4-Propylcyclohexanone synthesis - chemicalbook [chemicalbook.com]

- 2. A Versatile and Highly Stereoselective Access to Vinyl Triflates Derived from 1,3-Dicarbonyl and Related Compounds [organic-chemistry.org]

- 3. EP2428519A2 - Process for the preparation of 17-vinyl- triflates as intermediates - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of β-Boryl-α,β-unsaturated Carbonyl Compounds via Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with Vinyl Triflates [organic-chemistry.org]

- 6. Palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates: convenient synthesis of unsymmetrical 1,3-dienes via the borylation-coupling sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides or Triflates: Convenient Synthesis of Unsymmetrical 1,3-Dienes via the Borylation-Coupling Sequence [organic-chemistry.org]

- 8. sci-hub.box [sci-hub.box]

- 9. Palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with vinyl triflates β-substituted by a carbonyl … [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. Boronic acid - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Boronic acid synthesis by hydrolysis [organic-chemistry.org]

- 14. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. m.youtube.com [m.youtube.com]

- 19. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Yoneda Labs [yonedalabs.com]

- 24. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. orgsyn.org [orgsyn.org]

- 26. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 27. scienceready.com.au [scienceready.com.au]

- 28. youtube.com [youtube.com]

- 29. scispace.com [scispace.com]

Foreword: The Strategic Role of Alkenylboronic Acids in Modern Synthesis

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Propylcyclohex-1-enylboronic Acid

In the landscape of contemporary drug discovery and materials science, the ability to forge new carbon-carbon bonds with precision and efficiency is paramount. Among the vast toolkit available to the synthetic chemist, the Suzuki-Miyaura cross-coupling reaction stands as a titan, celebrated for its functional group tolerance and mild reaction conditions.[1][2] Central to this transformation are organoboron reagents, particularly boronic acids. While arylboronic acids have been extensively studied and utilized, their alkenyl counterparts, such as this compound, represent a class of reagents with unique reactivity and synthetic potential.[3]

This guide provides a comprehensive technical overview of this compound, a representative substituted cyclohexenylboronic acid. We will move beyond a simple recitation of data, instead focusing on the causality behind its reactivity, the rationale for its use in synthesis, and the practical considerations for its handling and stability. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the power of this versatile building block.

Molecular Profile and Physicochemical Characteristics

This compound is an organoboron compound featuring a boronic acid functional group attached to a cyclohexene ring, which is further substituted with a propyl group. This structure imparts a combination of steric and electronic properties that dictate its reactivity.

| Property | Value | Source |

| CAS Number | 1256346-34-5 | [4] |

| Molecular Formula | C₉H₁₇BO₂ | [4] |

| Molecular Weight | 168.04 g/mol | [4] |

| Class | Alkenylboronic Acid | N/A |

Note: Experimental physical properties such as melting point, boiling point, and solubility are not widely reported in public literature, a common characteristic for specialized reagents. These properties are often determined in-house by suppliers or researchers. For comparison, similar structures such as 4-Methylcyclohexen-1-ylboronic acid (CAS 850567-92-9) and 4-Pentylcyclohex-1-enylboronic acid (CAS 1072946-31-6) are also used as synthetic building blocks.[5][6][]

Synthesis of Substituted Alkenylboronic Acids

The synthesis of alkenylboronic acids and their esters is well-established, providing reliable pathways to molecules like this compound. A common and efficient strategy involves the hydroboration of a corresponding alkyne.

Conceptual Synthesis Workflow

The diagram below illustrates a generalized pathway for the synthesis of an alkenylboronic acid pinacol ester, a common, stable precursor to the free boronic acid.

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. The reactivity of alkenyl boron reagents in catalytic reactions: recent advances and perspectives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. chemwhat.com [chemwhat.com]

- 5. 4-Pentylcyclohex-1-enylboronic acid | CymitQuimica [cymitquimica.com]

- 6. 4-Methylcyclohexen-1-ylboronic acid | C7H13BO2 | CID 44119556 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Propylcyclohex-1-enylboronic Acid

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic techniques used to characterize 4-Propylcyclohex-1-enylboronic acid, a molecule of interest in organic synthesis and medicinal chemistry. While specific experimental data for this compound is not widely published, this document serves as an expert guide to its anticipated spectroscopic profile. We will explore the foundational principles and detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide synthesizes data from analogous structures and established spectroscopic principles to present a predictive analysis, offering researchers and drug development professionals a robust framework for the characterization of this and similar vinylboronic acid derivatives.

Introduction: The Structural Elucidation Challenge

This compound (C₉H₁₇BO₂) is a bifunctional organic compound featuring a vinylboronic acid moiety attached to a 4-propyl-substituted cyclohexene ring.[1] Its utility in synthetic chemistry, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, makes it a valuable building block for constructing complex molecular architectures, including novel pharmaceutical agents.[2] The boronic acid group's ability to engage in reversible covalent interactions also opens avenues for its use in chemical sensors and drug delivery systems.

Accurate structural confirmation and purity assessment are paramount for any chemical entity intended for these applications. A multi-technique spectroscopic approach is the cornerstone of this validation process. This guide provides the theoretical and practical framework for analyzing this compound, establishing a benchmark for its expected NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will provide unambiguous evidence for the connectivity and chemical environment of every atom in the structure.

Experimental Protocol: NMR Data Acquisition

Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its excellent solubilizing power for many organic compounds. However, the acidic protons of the boronic acid [-B(OH)₂] group may undergo rapid exchange with trace water, often resulting in a broad, poorly resolved signal. Using a coordinating solvent like DMSO-d₆ can help sharpen these signals. For this guide, we will predict the spectrum in CDCl₃, a standard for initial characterization.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon environment.[3]

-

Typical parameters: 512-1024 scans, wider spectral width (0-220 ppm).

-

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted based on known chemical shifts for cyclohexene derivatives and vinylboronates.[4][5] The numbering scheme used for assignment is shown below:

(Note: Image is a placeholder for the chemical structure with atom numbering for NMR assignment.)

(Note: Image is a placeholder for the chemical structure with atom numbering for NMR assignment.)

| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale |

| H1 | 6.5 - 6.8 | broad triplet | 1H | Vinylic proton adjacent to boron; deshielded by the electropositive boron and alkene C=C bond. |

| B(OH)₂ | 4.5 - 5.5 | broad singlet | 2H | Acidic protons of the boronic acid; chemical shift is concentration and solvent dependent. |

| H2, H6 (axial/equatorial) | 2.1 - 2.4 | multiplet | 4H | Allylic protons, deshielded by the adjacent C=C double bond. |

| H3, H5 (axial/equatorial) | 1.2 - 1.9 | multiplet | 4H | Aliphatic protons on the cyclohexane ring. |

| H4 | 1.0 - 1.4 | multiplet | 1H | Methine proton at the junction of the propyl group. |

| H7 | 1.2 - 1.4 | multiplet | 2H | Methylene protons of the propyl group. |

| H8 | 1.2 - 1.4 | multiplet | 2H | Methylene protons of the propyl group. |

| H9 | 0.85 - 0.95 | triplet | 3H | Terminal methyl group of the propyl chain, appearing in the characteristic upfield alkyl region. |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The ¹³C spectrum is predicted based on data for cyclohexene and substituted alkanes.[6][7] A key feature is the C-B bond, which often results in a broad or low-intensity signal for the carbon directly attached to boron (C1) due to quadrupolar relaxation of the boron nucleus.

| Carbon(s) | Predicted δ (ppm) | Rationale |

| C1 | 140 - 150 (broad) | Vinylic carbon attached to boron. The exact shift is hard to predict, and the signal is often broad. |

| C2 | 135 - 145 | Vinylic carbon (CH), deshielded by the double bond. |

| C6 | 28 - 35 | Allylic carbon (CH₂), deshielded relative to a standard alkane. |

| C3 | 28 - 35 | Allylic carbon (CH₂), similar environment to C6. |

| C4 | 35 - 42 | Aliphatic methine carbon (CH). |

| C5 | 25 - 32 | Aliphatic methylene carbon (CH₂). |

| C7 | 36 - 40 | Propyl methylene carbon (CH₂). |

| C8 | 19 - 23 | Propyl methylene carbon (CH₂). |

| C9 | 13 - 15 | Propyl methyl carbon (CH₃), the most upfield signal. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. For this compound, IR will confirm the presence of the O-H, C-H (sp², sp³), C=C, and B-O bonds.

Experimental Protocol: FT-IR Data Acquisition

Rationale: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation and provides high-quality spectra for solid or liquid samples.

Step-by-Step Protocol:

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is processed (background subtraction, ATR correction) to yield a standard transmittance or absorbance spectrum.

Key Functional Groups and Expected IR Frequencies

Caption: Key functional groups and their predicted IR absorption frequencies.

Predicted IR Spectrum Analysis

The IR spectrum will be dominated by several key features. A very broad and strong absorption band centered around 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of the B(OH)₂ group.[8][9] Just above 3000 cm⁻¹, a weaker band corresponding to the vinylic C-H stretch should be visible. Strong, sharp bands between 2850 and 2960 cm⁻¹ will confirm the presence of the sp³ C-H bonds of the propyl and cyclohexene alkyl portions. The C=C double bond stretch is expected as a medium-intensity band around 1650 cm⁻¹. Finally, a very strong and characteristic band for the B-O asymmetric stretch will appear in the 1350-1420 cm⁻¹ region, which is a hallmark of boronic acids.[10]

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, further structural information. The presence of boron, with its two stable isotopes, ¹⁰B (~20%) and ¹¹B (~80%), provides a unique isotopic signature.[11]

Experimental Protocol: MS Data Acquisition

Rationale: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids, often yielding a clear molecular ion or a related adduct with minimal fragmentation. It can be run in both positive and negative ion modes.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Positive Ion Mode [M+H]⁺: The analyte is often observed as the protonated molecule.

-

Negative Ion Mode [M-H]⁻ or Adducts: In negative mode, deprotonation can occur, or adducts with solvent anions (e.g., [M+HCOO]⁻) may form.[12]

-

Data Analysis: Analyze the resulting spectrum for the molecular ion cluster and any significant fragment ions.

Predicted Mass Spectrum Analysis

Molecular Weight: The monoisotopic mass of this compound (C₉H₁₇¹¹BO₂) is 168.1322 Da.

Isotopic Pattern: The most critical diagnostic feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of boron isotopes, the mass spectrum will exhibit two peaks for the molecular ion:

-

M⁺ (¹¹B): The most abundant peak at m/z corresponding to the molecule containing ¹¹B.

-

[M-1]⁺ (¹⁰B): A smaller peak at one mass unit lower, corresponding to the ¹⁰B isotopologue. The intensity ratio of these peaks will be approximately 4:1 (80:20), which is a definitive indicator of a single boron atom in the molecule.[11][13]

Predicted Fragmentation Pathway

Caption: A plausible electron ionization (EI) fragmentation pathway.

Under harsher ionization conditions like Electron Ionization (EI), fragmentation would be more pronounced. Plausible fragmentation pathways include the loss of water from the boronic acid, cleavage of the propyl group (loss of 43 Da), or loss of the entire boronic acid functional group.[14][15]

Integrated Spectroscopic Analysis: A Self-Validating System

No single technique provides the complete picture. The true power of spectroscopic characterization lies in integrating the data from all three methods to create a self-validating system of evidence.

-

MS confirms the elemental formula (C₉H₁₇BO₂) and the presence of a single boron atom via the molecular weight and the ~4:1 isotopic signature.

-

IR confirms the presence of key functional groups: the boronic acid (O-H and B-O stretches) and the substituted alkene (C=C and vinylic C-H stretches).

-

NMR provides the definitive structural map:

-

¹H NMR confirms the number of vinylic, allylic, and aliphatic protons and their adjacencies through signal multiplicity. The integration values confirm the proton count in each environment.

-

¹³C NMR confirms the number of unique carbon environments, distinguishing between sp² (alkene) and sp³ (alkane) carbons.

-

Together, these data points leave no ambiguity in the final structural assignment of this compound.

Conclusion

This technical guide has detailed the expected spectroscopic signature of this compound using NMR, IR, and MS techniques. By outlining robust experimental protocols and providing a predictive analysis grounded in established chemical principles and data from analogous compounds, we have constructed a comprehensive framework for the characterization of this molecule. This integrated approach ensures the scientific integrity and trustworthiness required by researchers and drug development professionals, enabling confident identification and utilization of this and related boronic acid derivatives in their respective fields.

References

-

Mass spectrometric analysis for organic boron compounds. (n.d.). ResearchGate. [Link]

-

Jackson, D. E., et al. (2018). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Applied Materials & Interfaces. [Link]

-

Cragg, R. H., Lawson, G., & Todd, J. F. J. (1972). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions. [Link]

-

FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (n.d.). ResearchGate. [Link]

-

FTIR spectrum of boric acid. (n.d.). ResearchGate. [Link]

-

Santucci, A., & Gilman, H. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry. [Link]

-

Santucci, A., & Gilman, H. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing. [Link]

-

11B NMR Chemical Shifts. (n.d.). San Diego State University. [Link]

-

Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. (n.d.). University of Southern California. [Link]

- Solomon, J. J. (1972). Chemical Ionization Mass Spectrometry of Selected Boron Compounds. Cornell University.

-

Shapiro, I., et al. (1961). Mass Spectrometry in Boron Chemistry. Advances in Chemistry. [Link]

-

The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. (2023). Borates Today. [Link]

-

Supporting Information for Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. (n.d.). Royal Society of Chemistry. [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

This compound CAS#: 1256346-34-5. (n.d.). ChemWhat. [Link]

-

4-Methylcyclohexen-1-ylboronic acid. (n.d.). PubChem. [Link]

-

13C nmr spectrum of cyclohexene C6H10. (n.d.). Doc Brown's Chemistry. [Link]

-

2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. (n.d.). PubChem. [Link]

-

Vale, J. A., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

Uses of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

-

How Many Signals in 13-C NMR? (2022). Master Organic Chemistry. [Link]

-

Analysis of Boronic Acids Without Chemical Derivatisation. (2010). ResearchGate. [Link]

-

(1s,4r)-4-Propylcyclohexane-1-carboxylic acid. (n.d.). PubChem. [Link]

-

1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

(4-(Ethoxycarbonyl)cyclohex-1-en-1-yl)boronic acid. (n.d.). PubChem. [Link]

-

IR-Spectroscopic and X-ray-Structural Study of Vinyl-Type Carbocations in Their Carborane Salts. (2022). PubMed Central. [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Pinacol vinylboronate(75927-49-0) 1H NMR spectrum [chemicalbook.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

solubility of 4-Propylcyclohex-1-enylboronic acid in organic solvents

An In-depth Technical Guide on the Solubility of 4-Propylcyclohex-1-enylboronic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. Recognizing the absence of specific published quantitative data for this compound, this document leverages foundational chemical principles and data from analogous structures to provide researchers, scientists, and drug development professionals with a robust predictive and experimental guide. We delve into the molecular factors governing boronic acid solubility, the inherent challenges posed by boroxine formation, and present a detailed, field-proven experimental protocol for accurate solubility determination. The objective is to empower researchers to generate reliable, application-specific solubility data essential for reaction optimization, process development, purification, and formulation.

Introduction

This compound is an organoboron compound featuring a non-aromatic, substituted cyclohexenyl ring. Like other alkenylboronic acids, its primary utility lies in its role as a versatile coupling partner in palladium-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling, to form complex organic molecules. The successful execution of such synthetic transformations, as well as subsequent downstream processes like work-up, purification (e.g., crystallization), and formulation, is critically dependent on a thorough understanding of the compound's solubility characteristics.

Solubility dictates the choice of reaction medium, influences reaction kinetics, and is the primary parameter for designing effective crystallization protocols. However, boronic acids as a class present unique challenges. They are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines, a process that exists in equilibrium and is highly dependent on the solvent and temperature.[1][2] This equilibrium can complicate solubility measurements, leading to reproducibility issues if not properly controlled.[2] This guide provides the theoretical background and a practical, self-validating experimental workflow to navigate these challenges.

Part 1: Theoretical Framework for Boronic Acid Solubility

The solubility of this compound is governed by the interplay between its distinct structural motifs and the physicochemical properties of the solvent.

-

The Boronic Acid Functional Group (-B(OH)₂): This moiety is polar and capable of acting as both a hydrogen bond donor (via the -OH groups) and a hydrogen bond acceptor (via the oxygen lone pairs). This confers a degree of solubility in polar, protic, and aprotic solvents like ethers and ketones.[2][3][4][5]

-

The Organic Substituent (4-Propylcyclohex-1-enyl): This large, nonpolar, aliphatic group dominates the molecule's overall character. Its hydrophobicity suggests that solubility will be favored in solvents with low polarity, such as hydrocarbons and chlorinated solvents. The propyl group further enhances this nonpolar nature compared to a simpler cyclohexenyl ring.

-

The Monomer-Boroxine Equilibrium: A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimer anhydride, the boroxine.[2] This equilibrium significantly impacts solubility, as the boroxine has vastly different polarity and crystal packing energies than the parent monomeric acid. The position of this equilibrium is solvent-dependent, which is a key reason why obtaining consistent solubility data can be difficult.[2]

Caption: Boronic Acid-Boroxine Equilibrium.

Part 2: Solubility Profile of Analogous Compounds & Predictive Analysis

Predictive Analysis: We can predict that this compound will exhibit:

-

Higher solubility in nonpolar solvents like methylcyclohexane and other hydrocarbons compared to phenylboronic acid.

-

Lower solubility in more polar solvents like acetone and potentially ethers (e.g., diethyl ether, THF) compared to phenylboronic acid.

Table 1: Experimentally Determined Solubility of Phenylboronic Acid in Common Organic Solvents

| Solvent Class | Solvent Example | Solubility Level | Rationale & Reference |

| Ethers | Dipropyl ether, THF | High | Ethers can act as hydrogen bond acceptors, interacting favorably with the -B(OH)₂ group.[2][3] |

| Ketones | Acetone, 3-Pentanone | High | Ketones are polar aprotic solvents that effectively solvate the boronic acid moiety.[2][3] |

| Chloroalkanes | Chloroform | Moderate | Offers a balance of polarity and is a good solvent for many organic compounds. Often used for crystallization.[2][3][4][5] |

| Hydrocarbons | Methylcyclohexane | Very Low | The nonpolar nature of hydrocarbons interacts poorly with the polar boronic acid group.[2][3] |

Part 3: Experimental Protocol for Solubility Determination (Dynamic Method)

To generate reliable data, a dynamic (synthetic) method is recommended. This method involves visually determining the temperature at which a solid-liquid mixture of known composition becomes a single, clear liquid phase upon slow, controlled heating.[1][2] This approach is robust for boronic acids as it minimizes the time the compound is held at elevated temperatures, reducing the potential for irreversible decomposition.

Materials and Reagents

-

This compound (high purity)

-

Selected organic solvents (anhydrous, high purity, e.g., methylcyclohexane, chloroform, acetone, tetrahydrofuran)

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials or test tubes with sealable caps

-

Magnetic stir bars

Equipment

-

Heating block or oil bath with precise temperature control (±0.1 °C)

-

Digital thermometer or thermocouple

-

Magnetic stirrer

-

Light source and a contrasting background to aid in observing turbidity

Experimental Workflow Diagram

Caption: Dynamic Method for Solubility Determination.

Step-by-Step Methodology

-

Sample Preparation:

-

Using an analytical balance, accurately weigh a specific amount of this compound into a glass vial.

-

Add a precise mass of the chosen organic solvent to the vial. The composition is now known (mole fraction or g/100g solvent).

-

Add a small magnetic stir bar and seal the vial tightly to prevent solvent evaporation.

-

Causality: Precise mass measurements are critical for accurate composition calculation. Sealing the vial ensures the composition remains constant throughout the experiment.

-

-

Heating and Observation:

-

Place the vial in the heating block/oil bath on top of the magnetic stirrer.

-

Begin stirring vigorously to ensure thermal equilibrium and a uniform suspension.

-

Start heating at a slow, constant rate (e.g., 0.2-0.5 K/minute). A slow rate is crucial to avoid overshooting the true equilibrium temperature.

-

Causality: Vigorous stirring prevents localized supersaturation and ensures the entire sample is at the same temperature. A slow heating rate allows the dissolution process to reach equilibrium at each temperature increment.

-

-

Clear Point Determination:

-

Illuminate the sample against a dark background. Continuously monitor the sample for the disappearance of all solid particles.

-

The temperature at which the solution becomes perfectly clear and transparent is the solid-liquid equilibrium temperature, or "clear point," for that specific composition. Record this temperature with high precision.

-

Self-Validation: The transition from a turbid suspension to a clear solution should be sharp and reversible. To confirm, the sample can be slowly cooled to observe the reappearance of turbidity (the "cloud point"), which should occur at a very similar temperature.

-

-

Data Collection and Curve Generation:

-

Repeat steps 1-3 with different compositions (mole fractions) of the solute in the solvent to generate a series of data points (Temperature vs. Composition).

-

Plot the temperature (°C or K) against the mole fraction of the boronic acid to construct the solubility curve for that specific solvent.

-

Conclusion

While direct, published solubility data for this compound remains elusive, a robust understanding can be achieved through a combination of theoretical principles and systematic experimentation. The solubility of this compound is dictated by its large, nonpolar organic framework and the polar, hydrogen-bonding boronic acid group. Its behavior is further complicated by the equilibrium with its less-soluble boroxine trimer. By referencing data from analogous compounds like phenylboronic acid and employing the detailed dynamic experimental protocol provided, researchers can confidently generate the precise solubility data required for optimizing synthetic processes, ensuring the efficient and successful application of this valuable chemical building block.

References

-

BenchChem. (2025). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents. [7]

-

Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link][1]

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link][8]

-

BenchChem. (2025). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents. [6]

-

Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link][2][3][4][5]

-

Popowycz, F., et al. (2017). Solubility of phenylboronic compounds in water. SciSpace. [Link][9]

-

ChemWhat. (2026). This compound CAS#: 1256346-34-5. [Link][10]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. scispace.com [scispace.com]

- 10. chemwhat.com [chemwhat.com]

The Emergence of a Versatile Building Block: A Technical Guide to the Discovery and History of Cyclohexenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Organoborons and the Significance of the Cyclohexenyl Moiety

The advent of organoboron chemistry has revolutionized the landscape of modern synthetic organic chemistry, providing a powerful toolkit for the construction of complex molecular architectures. Among the vast family of organoboron compounds, boronic acids (R-B(OH)₂) have emerged as particularly versatile and indispensable reagents. Their stability, low toxicity, and remarkable reactivity in a myriad of chemical transformations have cemented their status as essential building blocks in academic and industrial research.[1] This guide delves into the discovery and history of a specific and valuable member of this class: cyclohexenylboronic acids. The incorporation of the cyclohexenyl scaffold, a common motif in numerous natural products and bioactive molecules, into the boronic acid framework has unlocked new avenues for the synthesis of intricate cyclic systems and has found significant application in the field of drug discovery.

This technical guide will provide a comprehensive overview of the historical context of boronic acid discovery, the evolution of synthetic methodologies leading to cyclohexenylboronic acids, their key chemical and physical properties, and their transformative applications, particularly in the realm of palladium-catalyzed cross-coupling reactions and medicinal chemistry.

I. A Historical Perspective: From Frankland's Discovery to the Dawn of Alkenylboronic Acids

The journey of boronic acids began in 1860 when Edward Frankland reported the first synthesis and isolation of a boronic acid, specifically ethylboronic acid.[1] His two-stage process involved the reaction of diethylzinc with triethyl borate to produce triethylborane, which was subsequently oxidized in air to yield the desired product.[1] This seminal work laid the foundation for the entire field of organoboron chemistry.

Early methods for preparing boronic acids were often cumbersome and utilized hazardous reagents. For instance, the reaction of organomercury compounds with boron trichloride was one of the initial routes to aromatic boronic acids.[2] However, the toxicity of organomercurials limited the widespread adoption of this method. Over time, safer and more efficient synthetic strategies were developed, such as the reaction of organolithium or Grignard reagents with borate esters, which remains a cornerstone of boronic acid synthesis today.

The development of synthetic routes to alkenylboronic acids, the direct precursors to cyclohexenylboronic acids, was a significant leap forward. A key breakthrough in this area was the application of hydroboration, a reaction discovered by H.C. Brown, which involves the addition of a boron-hydrogen bond across a double or triple bond. The hydroboration of alkynes and dienes provided a direct and stereoselective pathway to a wide array of alkenylboronic acids and their derivatives.[3] While the exact first synthesis of a cyclohexenylboronic acid is not prominently documented as a singular discovery, its genesis is intrinsically linked to the development of these general and powerful methods for the creation of C(sp²)-B bonds on cyclic alkenes. It is highly probable that early explorations into the hydroboration of cyclohexadienes led to the first preparations of these valuable reagents.

II. The Synthetic Arsenal: Crafting Cyclohexenylboronic Acids and Their Derivatives

The synthesis of cyclohexenylboronic acids and their more stable ester derivatives, particularly the pinacol esters, has evolved to offer chemists a variety of reliable and scalable methods. These methods can be broadly categorized into two main approaches: the hydroboration of cyclohexadienes and the palladium-catalyzed borylation of cyclohexenyl halides or triflates.

A. Hydroboration of Cyclohexadienes

The catalytic hydroboration of 1,3-cyclohexadiene stands as a primary and atom-economical route to cyclohexenylboronic acid derivatives. This method involves the regioselective addition of a borane reagent across one of the double bonds of the diene.

Conceptual Workflow for Hydroboration of 1,3-Cyclohexadiene:

Caption: A conceptual workflow for the synthesis of cyclohexenylboronic acid esters via catalytic hydroboration of 1,3-cyclohexadiene.

Detailed Experimental Protocol: Synthesis of 1-Cyclohexen-1-yl-boronic Acid Pinacol Ester via Catalytic Hydroboration

This protocol is a representative example based on established methodologies for the catalytic hydroboration of dienes.

-

Reaction Setup: A dry Schlenk flask is charged with a rhodium or iridium catalyst (e.g., [Rh(cod)₂]BF₄) and a suitable phosphine ligand (e.g., PPh₃) under an inert atmosphere (argon or nitrogen).

-

Solvent and Reactants: Anhydrous solvent (e.g., THF or dioxane) is added, followed by 1,3-cyclohexadiene.

-

Addition of Borane: Pinacolborane (HBpin) is added dropwise to the stirred solution at a controlled temperature (typically 0 °C to room temperature). The causality behind the slow addition is to control the exothermic nature of the reaction and to prevent side reactions.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete consumption of the starting material.

-

Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure 1-cyclohexen-1-yl-boronic acid pinacol ester.

B. Palladium-Catalyzed Borylation of Cyclohexenyl Precursors

An alternative and powerful strategy for the synthesis of cyclohexenylboronic acid esters is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes a cyclohexenyl halide or triflate as the electrophile and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), as the boron source.[4]

Detailed Experimental Protocol: Synthesis of Cyclopentene/Cyclohexene-1-boronic Acid Pinacol Ester via Miyaura Borylation [4]

This protocol is based on a patented method for the synthesis of cycloalkene-1-boronic acid pinacol esters.[4]

-

Reaction Setup: A reaction vessel is charged with 1-chloro-cyclohexene, a palladium catalyst (e.g., PdCl₂), a monophosphine ligand, and potassium acetate as the base in an organic solvent (e.g., toluene).[4]

-

Addition of Diboron Reagent: Bis(pinacolato)diboron is added to the reaction mixture.[4]

-

Reaction Conditions: The mixture is heated to a specified temperature (e.g., 110 °C) and stirred for a sufficient time to ensure completion of the reaction.[4] The choice of a relatively high temperature is necessary to facilitate the oxidative addition of the less reactive chloro-alkene to the palladium center.

-

Workup and Purification: After cooling, the reaction mixture is filtered through diatomaceous earth, washed, and the organic layer is extracted. The solvent is removed under reduced pressure, and the resulting product is purified by distillation to yield the cyclopentene/cyclohexene-1-boronic acid pinacol ester.[4] This method avoids the use of highly reactive and low-temperature organometallic reagents, making it more amenable to large-scale synthesis.[4]

C. Hydrolysis of Pinacol Esters to the Free Boronic Acid

For certain applications, the free cyclohexenylboronic acid is required. The pinacol ester can be readily hydrolyzed to the corresponding boronic acid.

General Protocol for Hydrolysis of 1-Cyclohexen-1-yl-boronic Acid Pinacol Ester

-

Reaction Setup: The 1-cyclohexen-1-yl-boronic acid pinacol ester is dissolved in a mixture of a suitable organic solvent (e.g., acetone or THF) and an aqueous acid (e.g., HCl).

-

Reaction Conditions: The mixture is stirred at room temperature for several hours. The progress of the hydrolysis can be monitored by TLC.

-

Workup: The organic solvent is removed under reduced pressure. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate).

-

Isolation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the 1-cyclohexen-1-yl-boronic acid, which is often a solid.

It is important to note that free boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This process is reversible upon the addition of water.

III. Physicochemical Properties of Cyclohexenylboronic Acids

| Property | 1-Cyclohexen-1-yl-boronic Acid | 1-Cyclohexen-1-yl-boronic Acid Pinacol Ester |

| Molecular Formula | C₆H₁₁BO₂ | C₁₂H₂₁BO₂ |

| Molecular Weight | 125.96 g/mol [5] | 208.10 g/mol |

| Physical Form | Solid[5] | Liquid or low-melting solid |

| pKa | Estimated to be around 9-10 | Not applicable |

| Stability | Prone to dehydration to form boroxines; susceptible to oxidation.[6][7] | Generally more stable and easier to handle and purify.[8] |